1-(4-Fluorophenyl)-2-azaspiro[3.3]heptane hydrochloride
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Overview
Description
1-(4-Fluorophenyl)-2-azaspiro[3.3]heptane hydrochloride is a chemical compound known for its unique spirocyclic structure. The spiro[3.3]heptane core is a non-collinear bioisostere of benzene, making it a valuable scaffold in medicinal chemistry
Preparation Methods
The synthesis of 1-(4-Fluorophenyl)-2-azaspiro[3.3]heptane hydrochloride typically involves the reaction of keteneiminium salts with alkenes to form cyclobutanones, followed by hydrolysis . This method is advantageous due to its modular approach, allowing for the efficient production of spiro[3.3]heptane derivatives. Industrial production methods may involve similar synthetic routes, optimized for large-scale manufacturing.
Chemical Reactions Analysis
1-(4-Fluorophenyl)-2-azaspiro[3.3]heptane hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
These reactions can yield a variety of products, depending on the specific conditions and reagents used.
Scientific Research Applications
1-(4-Fluorophenyl)-2-azaspiro[3.3]heptane hydrochloride has several scientific research applications:
Biology: The compound’s unique structure allows it to interact with biological targets in novel ways, making it a valuable tool in biochemical research.
Industry: The compound’s stability and reactivity make it suitable for various industrial applications, including the production of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(4-Fluorophenyl)-2-azaspiro[3.3]heptane hydrochloride involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into binding sites that are typically occupied by benzene derivatives, potentially modulating the activity of enzymes or receptors . This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
1-(4-Fluorophenyl)-2-azaspiro[3.3]heptane hydrochloride can be compared to other spirocyclic compounds, such as:
Spiro[3.3]heptane: A non-collinear bioisostere of benzene, used in drug discovery.
6-Benzhydryl-3,3-difluoro-1,6-diazaspiro[3.3]heptane hydrochloride:
The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct physicochemical properties and biological activities.
Conclusion
This compound is a compound of significant interest due to its unique structure and potential applications in various scientific fields. Its synthesis, reactivity, and mechanism of action make it a valuable tool in research and industry, highlighting the importance of spirocyclic compounds in modern chemistry.
Properties
IUPAC Name |
3-(4-fluorophenyl)-2-azaspiro[3.3]heptane;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FN.ClH/c13-10-4-2-9(3-5-10)11-12(8-14-11)6-1-7-12;/h2-5,11,14H,1,6-8H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQKFTVZZXNLMQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CNC2C3=CC=C(C=C3)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClFN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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